2-Deoxy-3,4

Beschreibung

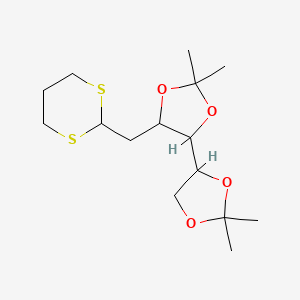

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H26O4S2 |

|---|---|

Molekulargewicht |

334.5 g/mol |

IUPAC-Name |

4-(2,2-dimethyl-1,3-dioxolan-4-yl)-5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolane |

InChI |

InChI=1S/C15H26O4S2/c1-14(2)16-9-11(18-14)13-10(17-15(3,4)19-13)8-12-20-6-5-7-21-12/h10-13H,5-9H2,1-4H3 |

InChI-Schlüssel |

MQCXYIUIBYSRGY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(OCC(O1)C2C(OC(O2)(C)C)CC3SCCCS3)C |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 Deoxy 3,4 Substituted Carbohydrates

Direct Glycosylation Strategies for 2-Deoxy Donors

Direct glycosylation is the most straightforward approach for the synthesis of 2-deoxyglycosides, involving the direct coupling of an activated 2-deoxyglycosyl donor with a glycosyl acceptor. nih.govacs.org This method is atom-economical as it avoids the introduction and subsequent removal of a temporary directing group at the C-2 position. mdpi.commdpi.com However, achieving high stereoselectivity is the principal hurdle in direct glycosylation of 2-deoxy sugars. acs.orgnih.gov The lack of a C-2 substituent means that the stereochemical outcome of the reaction is governed by a complex interplay of factors including the nature of the glycosyl donor and its leaving group, the promoter, the solvent, and the protecting groups on both the donor and the acceptor. nih.govacs.org Consequently, these reactions can be unselective, yielding mixtures of anomeric products. nih.govacs.org

Reactivity and Activation of Glycosyl Donors in 2-Deoxy Sugar Synthesis

The reactivity of glycosyl donors is significantly influenced by the electronic properties of the substituents on the carbohydrate ring. In 2-deoxy sugars, the absence of an electron-withdrawing group at the C-2 position renders the donor more reactive and, in some cases, less stable. acs.org This heightened reactivity can lead to undesired side reactions such as elimination and decomposition. nih.gov The activation of these donors to form a glycosidic bond requires careful selection of reagents and conditions to promote the desired coupling while minimizing side reactions. Various classes of glycosyl donors have been developed for 2-deoxy sugar synthesis, each with its own characteristic reactivity and methods of activation. nih.gov

Glycosyl halides are among the earliest and most reactive classes of glycosyl donors used in carbohydrate synthesis. nih.gov With the exception of glycosyl fluorides, 2-deoxyglycosyl halides are generally unstable and are often prepared in situ or used immediately after synthesis. nih.gov Their reactivity is directly related to the nature of the halide leaving group, following the general trend I > Br > Cl > F. acs.org

The Koenigs–Knorr reaction, originally described for the glycosylation of acetylated glycosyl bromides in the presence of silver carbonate, is a classical method that has been adapted for the synthesis of 2-deoxyglycosides. nih.govwikipedia.org In the context of 2-deoxy sugars, the reaction is typically promoted by silver salts such as silver triflate (AgOTf), silver carbonate, or silver silicate (B1173343). nih.govacs.org The choice of the silver salt can significantly influence the yield and, more importantly, the anomeric selectivity of the glycosylation. nih.govacs.org For instance, in a study on the synthesis of evatromonoside, the use of silver triflate was found to be superior to silver silicate or a mixture of silver carbonate and silver perchlorate (B79767), although the reaction still produced a mixture of anomers. acs.org The selectivity in Koenigs–Knorr type reactions with 2-deoxy donors is highly sensitive to the specific structures of the donor and acceptor molecules. acs.org

| Silver Salt Promoter | Yield (%) | Anomeric Ratio (α:β) |

|---|---|---|

| Silver Silicate | <24 | Not reported |

| Silver Carbonate/Silver Perchlorate (1:1) | <24 | Not reported |

| Silver Triflate (AgOTf) | 51 | 2:3 |

The nature of the halide leaving group has a profound effect on the reactivity of the 2-deoxyglycosyl donor and the stereochemical outcome of the glycosylation. nih.govacs.org

Glycosyl Bromides and Chlorides: These are the most commonly employed glycosyl halides in 2-deoxyglycoside synthesis. nih.gov They are typically activated under Koenigs–Knorr or Helferich (using mercury salts) conditions. nih.govwikipedia.org Glycosyl bromides are generally more reactive than the corresponding chlorides. nih.gov The stereoselectivity of their reactions is highly variable and depends on the specific reaction conditions. nih.gov Halide ion-catalyzed conditions have been shown to favor the formation of α-glycosides. nih.govacs.org

Glycosyl Iodides: 2-Deoxyglycosyl iodides are the most reactive among the glycosyl halides but are also the least stable. nih.gov Their high reactivity can be harnessed to achieve S_N2-like displacement reactions with strong nucleophiles, leading to the formation of β-glycosides with a high degree of selectivity. nih.govacs.org For example, glycosyl iodides generated in situ from glycosyl acetates have been used to synthesize aryl 2-deoxy-β-O-glycosides. acs.org

| Halide Leaving Group | Relative Reactivity | General Stability | Common Activation Methods | Predominant Anomeric Selectivity |

|---|---|---|---|---|

| Iodide (I) | Highest | Lowest | In situ generation, direct reaction | β (with strong nucleophiles, S_N2-like) |

| Bromide (Br) | High | Low | Koenigs-Knorr (Silver salts), Halide-ion catalysis | Variable (α-selective with halide-ion catalysis) |

| Chloride (Cl) | Moderate | Low | Koenigs-Knorr, Helferich (Mercury salts) | Variable |

Glycosyl acetates are more stable precursors to more reactive glycosyl donors. nih.gov They can be activated with Lewis acids to participate in glycosylation reactions. nih.gov For instance, the conversion of a glycosyl acetate (B1210297) to a glycosyl iodide in situ, followed by reaction with a nucleophile, is a strategy to utilize these stable precursors for the synthesis of 2-deoxyglycosides. nih.gov Other activated 2-deoxy donors include those with leaving groups such as phosphates and sulfonates, which have been developed to achieve greater control over the glycosylation reaction. mdpi.comnih.gov

Thioglycosides are a popular class of glycosyl donors due to their stability to a wide range of reaction conditions, allowing for extensive protecting group manipulations. nih.gov They can be activated under mild conditions using various thiophilic promoters, such as N-iodosuccinimide (NIS) in combination with a catalytic amount of a Brønsted acid like triflic acid (TfOH). nih.gov The ability to "preactivate" thioglycosides allows for their transformation into more reactive species, such as glycosyl halides, in situ. nih.govacs.org This versatility makes thioglycosides valuable intermediates in the synthesis of complex 2-deoxyoligosaccharides. nih.govacs.org The stereochemical outcome of glycosylations with 2-deoxythioglycoside donors is influenced by factors such as the reactivity of the nucleophile. nih.gov

Glycosyl Halides (Bromides, Chlorides, Iodides) as Donors.

Design and Reactivity of Nucleophilic Glycosyl Acceptors

The direct synthesis of 2-deoxy sugars involves the reaction between an activated glycosyl donor and a nucleophilic acceptor. nih.gov The nature of the nucleophilic glycosyl acceptor plays a pivotal role in the stereochemical outcome of the glycosylation reaction. The reactivity of the acceptor, governed by its electronic and steric properties, can dictate the reaction pathway and, consequently, the anomeric selectivity of the resulting glycosidic bond. rsc.org

Systematic studies have demonstrated a clear correlation between the nucleophilicity of the glycosyl acceptor and the stereoselectivity of the glycosylation. rsc.orgbohrium.com A decrease in the acceptor's nucleophilicity often leads to a change in the reaction mechanism, shifting from a bimolecular (SN2-like) to a unimolecular (SN1-like) pathway. nih.govrsc.org

In an SN1-like mechanism, the reaction proceeds through a dissociated oxocarbenium ion intermediate. The acceptor then attacks this planar intermediate, often with modest selectivity. Conversely, a more nucleophilic acceptor can participate in an SN2-like displacement of the leaving group at the anomeric center, leading to an inversion of configuration. nih.gov

Research has shown that employing less nucleophilic acceptors can enhance stereoselectivity. nih.gov For instance, studies on the glycosylation of thioglycosides promoted by N-iodosuccinimide/triflic acid revealed that selectivity was highly dependent on the acceptor's nucleophilicity. nih.gov Weakly nucleophilic acceptors, such as those with electron-withdrawing groups, can improve stereocontrol, as the reaction can proceed in a more controlled manner. rsc.org This principle is illustrated by the observation that a strong nucleophile like a silyl (B83357) ketene (B1206846) acetal (B89532) reacts to give β-selectivity (SN2 pathway), whereas less reactive alcohols may favor an SN1 pathway with different selectivity. nih.gov

| Glycosyl Donor | Acceptor Nucleophilicity | Predominant Mechanism | Observed Selectivity | Reference |

| Thioglycoside | High (e.g., Silyl Ketene Acetal) | SN2-like | High β-selectivity | nih.gov |

| Thioglycoside | Low (e.g., Hindered Alcohol) | SN1-like | Lower/Varying Selectivity | nih.gov |

| Thiocyanate | Acyl-protected acceptors (lower nucleophilicity) | SN2-like | Complete α-selectivity | rsc.org |

Catalytic Approaches for Stereoselective Glycosylation

Catalysis offers a powerful tool for controlling the stereochemical outcome of glycosylation reactions. Both Lewis acids and organocatalysts have been successfully employed to promote the formation of 2-deoxyglycosides with high selectivity. nih.govnih.govcdnsciencepub.com

Lewis acids are widely used to activate glycosyl donors, particularly glycosyl halides and fluorides, facilitating nucleophilic attack by the acceptor. nih.govacs.org The choice of Lewis acid and reaction conditions is crucial for achieving high yields and selectivities.

Commonly used Lewis acids include:

Boron trifluoride etherate (BF₃·OEt₂): Effective in activating glycosyl fluorides, as demonstrated in the synthesis of the vancomycin (B549263) disaccharide. nih.gov

Tin(II) chloride (SnCl₂) and Silver perchlorate (AgClO₄): This combination has been used to activate 2-deoxyfucosyl fluorides for the synthesis of oligosaccharides. nih.gov

Hafnocene dichloride–silver perchlorate (Cp₂HfCl₂–AgClO₄): Shown to be an excellent promoter for reactions between fluoride (B91410) donors and phenolic glycosides. nih.govacs.org

Silver nitrate (B79036) (AgNO₃): Identified as a superior promoter for reactions involving deoxy-sugar iodides and aliphatic nucleophiles. nih.govacs.org

Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf): A versatile and powerful Lewis acid used to activate various donors, including 2,3-anhydro-1-thioglycosides in tandem reactions to form 2-deoxy-C-glycosides. nih.govresearchgate.netrsc.org

The mechanism of Lewis acid catalysis typically involves coordination to the leaving group at the anomeric center (or to an oxygen atom in the sugar ring), which facilitates its departure and the formation of an oxocarbenium ion intermediate. The stereochemical outcome is then influenced by factors such as the glycosyl donor, the acceptor, the solvent, and the specific Lewis acid used. nih.gov

Organocatalysis has emerged as a mild and efficient strategy for stereoselective 2-deoxyglycosylation, avoiding the use of potentially toxic heavy metals. acs.org

Thioureas: Bifunctional thiourea (B124793) catalysts have been successfully applied in the glycosylation of 2-nitroglycals. acs.org These catalysts can activate the nucleophile (alcohol) through hydrogen bonding while simultaneously interacting with the donor, facilitating a stereocontrolled reaction. Computational studies suggest that thiourea can lower the free energy barrier of the reaction by stabilizing the departing bromide ion in the transition state. nih.gov

Phenanthrolines: Readily available phenanthrolines have been shown to function as effective organocatalysts or additives for the stereoselective synthesis of 1,2-cis-glycosides from glycosyl halides. nih.govacs.org In the synthesis of α-2-deoxy glycosides from 2-deoxy glycosyl chlorides, 1,10-phenanthroline (B135089) acts as an additive. nih.govacs.org Kinetic studies suggest it modulates the selectivity of the reaction rather than acting as a true catalyst in this specific system. nih.gov The proposed mechanism for phenanthroline-catalyzed reactions with 1-bromo sugars involves a double SN2 displacement, ensuring high stereoselectivity. nih.govwayne.edu

| Catalyst Type | Example Catalyst | Donor Type | Key Feature | Reference |

| Lewis Acid | TMSOTf | 2,3-anhydro-1-thioglycosides | Promotes tandem O-glycosylation and rearrangement | nih.govresearchgate.net |

| Lewis Acid | SnCl₂/AgClO₄ | Glycosyl Fluoride | Activates stable fluoride donors | nih.gov |

| Organocatalyst | Thiourea derivatives | 2-Nitroglycals | Bifunctional activation | acs.org |

| Organocatalyst | 1,10-Phenanthroline | Glycosyl Halides | Promotes α-selectivity via double SN2 mechanism | nih.govnih.gov |

Stereochemical Control and Solvent Effects in Glycosylation Reactions

Achieving reliable stereochemical control is a major challenge in 2-deoxyglycoside synthesis. nih.gov The stereochemical outcome is a delicate balance of multiple factors, including the structures of the donor and acceptor, the promoter, additives, temperature, and, critically, the solvent. rsc.orgnih.gov

The solvent can profoundly influence the position of the equilibrium between key reaction intermediates, such as covalent glycosyl species and solvent-separated ion pairs, thereby directing the stereoselectivity. cdnsciencepub.com

Ethereal Solvents (e.g., Diethyl Ether, Et₂O): These solvents are known to favor the formation of α-glycosides (1,2-cis products). nih.govcdnsciencepub.com This effect is attributed to the ability of the ether to coordinate with the anomeric center, facilitating an SN2-like attack that results in the α-anomer.

Chlorinated Solvents (e.g., Dichloromethane (B109758), DCM): In contrast, solvents like DCM often lead to the formation of β-isomers (1,2-trans products). nih.govcdnsciencepub.com It is proposed that in DCM, the equilibrium may shift toward a covalent triflate intermediate, which then reacts to favor the β-product. cdnsciencepub.com

Nitrile Solvents (e.g., Acetonitrile): Nitrile solvents can actively participate in the reaction by forming an α-nitrilium intermediate. Subsequent attack by the glycosyl acceptor from the opposite (β) face results in high β-selectivity. rsc.orgcdnsciencepub.com

This solvent-directing effect provides a powerful, practical tool for chemists; by simply switching the solvent, it is possible to invert the stereochemical outcome of a glycosylation reaction. nih.gov For example, glycosylation in diethyl ether can favor the α-glycoside, while performing the same reaction in dichloromethane can make the β-isomer the major product. nih.govcdnsciencepub.com

Indirect Synthetic Pathways to 2-Deoxy-3,4-Substituted Carbohydrates

Indirect synthetic strategies offer a robust alternative for achieving high stereoselectivity, particularly for the challenging synthesis of β-linked 2-deoxyglycosides. nih.govmdpi.com These methods involve the installation of a temporary directing group at the C-2 position of the glycosyl donor. mdpi.combris.ac.uk This group participates in the reaction to ensure a specific stereochemical outcome, typically 1,2-trans, and is subsequently removed to yield the final 2-deoxy product. acs.orgmdpi.com

Common C-2 participating groups include thioethers, esters, or halides (iodide or bromide). bris.ac.uk For example, a 2-thioacetyl (SAc) group can be used to direct the exclusive formation of β-glycosides under improved Koenigs-Knorr conditions. mdpi.com The glycosylation of a 2-SAc glycosyl bromide donor proceeds with the participation of the sulfur atom, leading to a stable intermediate that is attacked by the acceptor from the opposite face, resulting in only the β-anomer. The thioacetyl group can then be removed via desulfurization. mdpi.com

While this approach requires additional synthetic steps (introduction and removal of the directing group), the high, predictable selectivity it affords often outweighs the increased step count, making it a valuable strategy for the construction of complex oligosaccharides containing 2-deoxy-β-glycosidic linkages. nih.govbris.ac.uk

Glycal-Based Synthetic Approaches

Glycals, cyclic enol ether derivatives of sugars, are powerful and versatile building blocks in carbohydrate chemistry. Their inherent reactivity, stemming from the electron-rich double bond between the C1 and C2 positions, makes them ideal precursors for the synthesis of a wide array of modified carbohydrates, including the biologically significant class of 2-deoxy-sugars. organicreactions.orgrsc.org The functionalization of glycals can be achieved through various strategies, leading to the introduction of diverse substituents and the formation of complex glycosidic linkages. These approaches are central to creating 2,3-unsaturated glycosides, which serve as key intermediates en route to 2-deoxyglycosides and their 3,4-substituted analogues. researchgate.netnih.gov

Methodologies for activating the glycal double bond are diverse, ranging from reactions with electrophiles and Brønsted acids to catalysis by transition metals. These activation methods generate reactive intermediates that can be trapped by nucleophiles, allowing for controlled functionalization of the carbohydrate scaffold. The stereochemical outcome of these additions is a critical aspect, often governed by factors such as the structure of the glycal, the nature of the protecting groups, the reagents used, and the reaction conditions. libretexts.orgresearchgate.net

Electrophile-Activated Glycal Reactions

The reaction of glycals with electrophiles is a cornerstone of their functionalization. The electron-rich enol ether system readily reacts with a variety of electrophilic reagents, leading to the formation of an intermediate, typically an oxocarbenium ion or a covalent adduct, which is then susceptible to nucleophilic attack. This two-step sequence allows for the introduction of two new functionalities across the double bond.

A prominent example is the use of halogen-based electrophiles. For instance, the reaction of glycals with reagents like chlorine azide (B81097) can lead to the formation of 2-azido-2-deoxyglycosyl chlorides, which are valuable intermediates for synthesizing 2-amino sugars. mdpi.com Similarly, electrophilic fluorinating agents, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), have been successfully employed. semanticscholar.org In the presence of a nucleophile, Selectfluor facilitates a one-step synthesis of 2-deoxy-2-fluoro sugars and their corresponding glycosides from glycal precursors. semanticscholar.orgnih.gov This reaction proceeds via a syn-addition of the electrophile, and in the absence of an external nucleophile, the tetrafluoroborate (B81430) counterion can act as a fluoride donor, yielding 2-deoxy-2-fluoro glycosyl fluorides. nih.gov

These electrophile-initiated reactions provide a direct pathway to functionalized 2-deoxy sugars, where the choice of electrophile and nucleophile dictates the nature of the substituents introduced at the C2 and C1 positions, respectively, setting the stage for further modifications at C3 and C4.

Brønsted Acid-Mediated Glycal Transformations

Brønsted acids are effective catalysts for the transformation of glycals into 2,3-unsaturated glycosides, a process often referred to as the Ferrier rearrangement. organicreactions.orgresearchgate.net Protonation of the endocyclic oxygen atom activates the glycal, facilitating the departure of the C3 substituent (typically an alcohol or its derivative) and subsequent attack by a nucleophile at the anomeric (C1) position. This rearrangement is a powerful tool for forming O-, N-, S-, and C-glycosides.

The efficiency and stereoselectivity of Brønsted acid-catalyzed glycosylations can be influenced by several factors, including the strength of the acid, the solvent, and the nature of the glycal and nucleophile. For example, camphorsulfonic acid has been used to promote the glycosylation of disaccharide glycals, yielding trisaccharide structures with high stereoselectivity. nih.gov In some cases, adventitious water can lead to competitive hydration of the glycal, but this can be mitigated by using molecular sieves. nih.gov The combination of a Brønsted acid with a Lewis acid can also act synergistically to catalyze glycosylation reactions. researchgate.net

Recent studies have demonstrated the use of Brønsted acids for the synthesis of C,N-glycosyl azides from exo-glycals, with reactions proceeding in high yields and with exclusive diastereoselectivity for the α-anomer in pyranose derivatives. nih.gov These methods highlight the utility of Brønsted acids in providing controlled access to functionalized 2-deoxy sugar precursors under relatively mild conditions.

Transition Metal-Catalyzed Glycal Additions

Transition metal catalysis has emerged as a powerful strategy for the functionalization of glycals, offering unique reactivity and selectivity profiles not accessible through traditional methods. bohrium.com Metals like palladium, nickel, iron, and titanium can catalyze a variety of transformations, including C-glycosylation, carboboration, and other addition reactions. nih.govnih.govresearchgate.net

Palladium(II) catalysts, for instance, have been used to mediate the C-glycosylation of glycals with diaryliodonium salts, providing an efficient route to 2,3-dideoxy C-aryl glycosides with excellent stereoselectivity. researchgate.net Nickel catalysis has enabled the regio- and stereoselective carboboration of glycals, simultaneously installing carbon and boron functionalities across the double bond. This method allows for the synthesis of C2-borylated C-glycosides, which are versatile intermediates for further diversification. nih.gov

Reductive coupling reactions catalyzed by first-row transition metals like iron and nickel are also prominent. nih.gov These methods often involve the generation of a glycosyl radical intermediate from a suitable glycal precursor, which can then be trapped by various electrophiles to form C-aryl, C-alkenyl, C-alkynyl, and C-acyl glycosides with high diastereoselectivity. nih.gov These transition metal-catalyzed approaches significantly expand the toolbox for creating complex this compound-substituted carbohydrates from glycal starting materials.

Stereoselective Additions to Glycals

Controlling the stereochemistry of additions to the glycal double bond is paramount for the synthesis of specific carbohydrate structures. The facial selectivity of the attack (α vs. β) is often influenced by steric and electronic factors, including the presence of bulky protecting groups and the operation of the anomeric effect. libretexts.org

In the context of furanoid glycals (derived from pentoses), which possess a dihydrofuran ring system, additions often show a preference for the α-face. rsc.org This stereoselectivity is crucial in the synthesis of nucleoside analogues and other biologically active furanose-containing molecules. The preference for α-attack is often attributed to steric hindrance from substituents on the β-face of the furanoid ring, such as the base in a nucleoside or a bulky protecting group at the C2 or C3 position (in the starting sugar). acs.orgnih.gov

For example, electrophilic additions to furanoid glycals, such as treatment with PhSeCl, can proceed with high stereoselectivity to give α-adducts. rsc.org Similarly, radical additions to pyranosyl and furanosyl systems often favor the α-face due to the kinetic anomeric effect, which stabilizes the transition state leading to the axial (α) product. libretexts.org This inherent facial bias is a key strategic element in designing synthetic routes to complex furanoid structures.

A specific and powerful example of stereoselective addition is the reaction of difluorocarbene (:CF2) with 3',4'-unsaturated nucleosides, which are themselves furanoid glycal analogues. This reaction creates a difluorocyclopropane ring fused to the carbohydrate core, resulting in a conformationally restricted 2-oxabicyclo[3.1.0]hexane framework. acs.orgnih.gov

The addition of difluorocarbene, generated from precursors like bis(trifluoromethyl)mercury (B14153196) and sodium iodide, to protected 2'-deoxy-3',4'-unsaturated uridine (B1682114) and adenosine (B11128) derivatives occurs with high stereoselectivity. acs.orgresearchgate.net The reaction proceeds exclusively via addition to the α-face of the dihydrofuran ring. This pronounced stereoselectivity is a direct result of steric hindrance posed by the bulky nucleobase and protecting groups located on the β-face of the sugar ring, which effectively block the approach of the carbene from that side. nih.govacs.org The resulting fused-ring nucleoside analogues have rigid structures that are valuable for studying enzyme-receptor interactions and nucleic acid conformation. acs.org

Data Tables

Table 1: Stereoselective Difluorocarbene Addition to 3',4'-Unsaturated Nucleosides acs.org

| Starting Material (Unsaturated Nucleoside) | Difluorocarbene Source | Product (2-oxabicyclo[3.1.0]hexane derivative) | Yield (%) | Stereoselectivity |

| Protected 3',4'-Unsaturated Uridine | (CF3)2Hg, NaI | α-face addition product | 65 | Exclusive α-addition |

| Protected 3',4'-Unsaturated Adenosine | (CF3)2Hg, NaI | α-face addition product | 52 | Exclusive α-addition |

De Novo Synthesis Strategies for 2-Deoxy Scaffolds

A notable de novo strategy for accessing 2-deoxy-β-glycosides was developed by O'Doherty and coworkers. Their approach utilizes a palladium-catalyzed glycosylation reaction of achiral acylfurans. This method allows for the construction of the pyranone core, which can then be further elaborated. For instance, the synthesis of digoxose, a 2,6-dideoxy-hexose, was achieved through an iterative process involving palladium-catalyzed glycosylation, followed by a series of stereocontrolled transformations including ketone reduction, diastereoselective dihydroxylation, and regioselective protection to install the desired functionalities at the C-3 and C-4 positions. nih.gov The flexibility of this strategy enables the preparation of various mono- and disaccharide analogues. nih.gov

Key features of this de novo approach include:

Stereocontrol: The palladium-catalyzed reaction facilitates the formation of β-glycosides with high diastereoselectivity. nih.gov

Flexibility: Starting from simple achiral precursors allows for the synthesis of both D- and L-sugars and their derivatives. nih.gov

Iterative Application: The core glycosylation reaction can be used repeatedly to build up oligosaccharide chains. nih.gov

This methodology underscores the power of de novo synthesis in accessing complex 2-deoxy-sugar structures with precise control over stereochemistry and substitution patterns.

Anomeric Alkylation-Based Methodologies

Anomeric alkylation represents a distinct and highly stereoselective approach to the formation of glycosidic bonds. In contrast to conventional glycosylation where an activated glycosyl donor reacts with a nucleophilic acceptor, anomeric alkylation involves the reaction of a nucleophilic anomeric alkoxide (the "donor") with an electrophilic acceptor. nih.govbris.ac.uk These reactions typically proceed through an SN2-like mechanism, which results in excellent stereocontrol, predominantly affording the β-glycoside. nih.gov

A significant advancement in this area was reported by Zhu and colleagues, who developed a method for the direct and stereospecific synthesis of 2-deoxy-β-glycosides via the O-alkylation of 2-deoxy sugar-derived anomeric alkoxides with secondary triflates as electrophiles. researchgate.net A crucial finding from their research was the requirement of a free hydroxyl group at the C-3 position of the 2-deoxy sugar lactol to achieve high reaction yields. This methodology has been successfully applied to the convergent synthesis of a 2-deoxy-β-tetrasaccharide. researchgate.net

The table below summarizes the key aspects of this anomeric O-alkylation methodology.

| Feature | Description |

| Reactants | 2-deoxy sugar-derived lactols and secondary triflates. |

| Key Requirement | A free hydroxyl group at the C-3 position of the lactol. |

| Mechanism | Presumed SN2-like displacement. |

| Stereoselectivity | High β-selectivity. |

| Application | Synthesis of 2-deoxy-β-glycosides and oligosaccharides. |

This anomeric alkylation strategy provides a reliable and highly stereoselective route to 2-deoxy-β-glycosides, which are often challenging to synthesize using conventional methods.

Cascade and Tandem Reactions for Complex this compound-Fused Systems

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. wiley-vch.de These processes are highly efficient and can lead to a rapid increase in molecular complexity from simple starting materials, making them particularly well-suited for the construction of complex polycyclic systems, such as this compound-fused carbohydrates. preprints.org

The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and a carbonyl compound, has emerged as a valuable method for constructing tetrahydropyran (B127337) rings, the core structure of pyranose sugars. preprints.orgmdpi.com This reaction proceeds through the formation of an oxocarbenium ion intermediate, which then undergoes a π-cation cyclization. preprints.org The stereochemical outcome of the reaction is often highly selective. preprints.org

In the context of this compound-fused systems, Dubbu and Vankar reported a cascade Prins cyclization of a D-mannitol-derived homoallylic alcohol with various aldehydes, catalyzed by BF₃·OEt₂. This reaction yielded a series of this compound-fused isochroman (B46142) derivatives with good to excellent yields. preprints.orgmdpi.com This strategy demonstrates the utility of the Prins cyclization in creating complex, fused-ring carbohydrate scaffolds from acyclic precursors. mdpi.com

The Sakurai–Prins reaction is a variation of the Prins cyclization that has been effectively employed in the synthesis of 2-deoxy-C-glycosides. This cascade reaction allows for the stereoselective formation of C-glycosides, which are important analogues of O-glycosides with enhanced stability towards enzymatic hydrolysis.

Vankar and coworkers have demonstrated the synthesis of 2-deoxy-β-C-aryl/alkyl glycosides from a di-O-pivaloyl protected homoallylic alcohol derived from D-mannitol and various aldehydes via a Prins cyclization. researchgate.net The key features of this methodology are its high yields and excellent stereoselectivity. researchgate.net The versatility of this approach was further showcased by its application in the synthesis of C-disaccharides and differently protected 2-deoxy-β-C-aryl glycosides. researchgate.net One of the synthesized 2-deoxy-β-C-aryl glycosides was successfully used as a glycosyl acceptor in the formation of an O-linked disaccharide. researchgate.net

| Reaction Type | Starting Materials | Key Features | Products |

| Prins Cyclization | D-mannitol-derived homoallylic alcohol, various aldehydes | Cascade reaction, good to excellent yields, catalyzed by BF₃·OEt₂. | This compound-fused isochroman derivatives. preprints.orgmdpi.com |

| Sakurai-Prins Reaction | Di-O-pivaloyl protected homoallylic alcohol from D-mannitol, various aldehydes | High yields, excellent stereoselectivity for β-anomers. | 2-deoxy-β-C-aryl/alkyl glycosides, C-disaccharides. researchgate.net |

Specialized Protecting Group Strategies for 3,4-Hydroxyls in 2-Deoxy Sugars

The strategic use of protecting groups is fundamental to the successful synthesis of complex carbohydrates. In the case of 2-deoxy sugars, the protection of the C-3 and C-4 hydroxyl groups is critical for controlling reactivity and directing the stereochemical outcome of subsequent reactions. The choice of protecting groups can influence the conformation of the pyranose ring and the accessibility of the anomeric center.

Acetyl (Ac) and benzyl (B1604629) (Bn) groups are two of the most commonly employed protecting groups in carbohydrate chemistry. wiley-vch.denih.gov Their distinct chemical properties allow for their selective introduction and removal, enabling orthogonal protection strategies. bham.ac.uk

Acetyl groups are typically introduced using acetic anhydride (B1165640) or acetyl chloride in the presence of a base. They are classified as participating groups when located at C-2, but at other positions, they primarily serve as simple protecting groups. Acetyl groups are stable to acidic conditions and catalytic hydrogenation but are readily cleaved under basic conditions (e.g., saponification with sodium methoxide).

Benzyl groups are introduced using benzyl bromide or a related benzylating agent under basic conditions. They are considered "permanent" or non-participating protecting groups due to their stability to a wide range of reaction conditions, including acidic and basic hydrolysis. wiley-vch.de Benzyl ethers are most commonly removed by catalytic hydrogenation. wiley-vch.de

The differential reactivity of hydroxyl groups in a carbohydrate allows for regioselective protection. For instance, the primary hydroxyl at C-6 is generally the most reactive, followed by the anomeric hydroxyl. The relative reactivity of the secondary hydroxyls at C-2, C-3, and C-4 can vary depending on the sugar's configuration and the reaction conditions. rsc.org In some cases, cyclic protecting groups, such as benzylidene acetals, can be used to protect the C-4 and C-6 hydroxyls simultaneously, which can then be regioselectively opened to install a benzyl group at either O-4 or O-6. wiley-vch.de

The table below outlines the properties and applications of acetyl and benzyl protecting groups in the context of 2-deoxy sugar synthesis.

| Protecting Group | Introduction | Removal Conditions | Key Characteristics |

| Acetyl (Ac) | Acetic anhydride or acetyl chloride with base. | Basic hydrolysis (e.g., NaOMe/MeOH). | Electron-withdrawing, stable to acid and hydrogenation. |

| Benzyl (Bn) | Benzyl bromide with base (e.g., NaH). | Catalytic hydrogenation (e.g., H₂, Pd/C). | Stable to acid and base, non-participating. wiley-vch.de |

The judicious selection and manipulation of acetyl and benzyl protecting groups are essential for the successful multi-step synthesis of complex this compound-substituted carbohydrates, enabling the construction of specific target molecules with high precision.

Cyclic Acetals and Ketals (e.g., Isopropylidene, Benzylidene)

Cyclic acetals and ketals are widely utilized for the simultaneous protection of 1,2- and 1,3-diols in carbohydrate chemistry due to their ease of installation and selective removal. Isopropylidene and benzylidene groups are among the most common choices for protecting the 3,4-diol of 2-deoxy sugars.

Isopropylidene Acetals: Formed by the reaction of a diol with acetone (B3395972) or a derivative like 2,2-dimethoxypropane (B42991) under acidic catalysis, isopropylidene ketals are valuable for creating rigid five-membered dioxolane rings. This conformational rigidity can significantly influence the stereochemical outcome of subsequent reactions. For instance, the protection of the C-3 and C-4 hydroxyls of a 2-deoxythioglycoside donor as an isopropylidene acetal has been shown to facilitate highly α-selective glycosylation reactions. This selectivity is attributed to the constrained conformation imposed by the cyclic protecting group. The synthesis of 2,3-O-isopropylidene-α-D-mannopyranosides, important building blocks, can be achieved directly and regioselectively, highlighting the utility of this protecting group in streamlining synthetic routes.

| Donor Substrate | Acceptor | Product | Yield (%) | α:β Ratio |

| This compound-O-isopropylidene-fucose thioglycoside | Simple alcohol | α-Glycoside | High | Highly α-selective |

| α-D-Mannopyranoside | 2-Methoxypropene | 2,3-O-Isopropylidene-α-D-mannopyranoside | 89-93 | N/A |

Benzylidene Acetals: Benzylidene acetals, typically formed from benzaldehyde, are another cornerstone of carbohydrate protection strategies. They form a six-membered 1,3-dioxane (B1201747) ring when protecting 1,3-diols. While extensively used for 4,6-diol protection, their application to 3,4-diols in 2-deoxy sugars has also been explored. However, the influence of a 4,6-O-benzylidene acetal on the stereoselectivity of 2-deoxyglycosylation can be complex and does not always lead to high selectivity. The regioselective opening of benzylidene acetals offers a pathway to selectively functionalize one of the hydroxyl groups, providing further synthetic versatility. For example, reductive cleavage can yield either a 4-O-benzyl or a 6-O-benzyl ether, depending on the reagents and conditions employed.

| Substrate | Reagent | Product | Yield (%) |

| Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside | LiAlH₄-AlCl₃ (1:1) | Methyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside (6-OH free) | 64 |

Silyl Ethers (e.g., Trimethylsilyl, Tetraisopropyldisiloxane)

Silyl ethers are favored for their ease of introduction, tunable stability, and mild removal conditions. A variety of silyl protecting groups are available, each with distinct steric and electronic properties that can be exploited to control reaction outcomes.

Trimethylsilyl (TMS) Ethers: TMS ethers are among the most labile silyl ethers and are often used for the temporary protection of hydroxyl groups. In the context of 2-deoxy sugars, per-O-trimethylsilylation followed by regioselective deprotection can be a useful strategy. For instance, the primary TMS group of a per-O-TMS protected carbohydrate can be selectively removed to liberate the 6-hydroxyl group.

Tetraisopropyldisiloxane (TIPDS) Group: The bulky tetraisopropyldisiloxane-1,3-diyl (TIPDS) group is particularly effective for the simultaneous protection of two hydroxyl groups, forming a stable cyclic silylene ether. A key breakthrough in the stereoselective synthesis of 2-deoxyglycosides involves the use of a 3,4-O-TIPDS protecting group on a rhamnal donor. This conformationally locked donor provides complete α-selectivity in C-glycosylation reactions. nih.govsonaricollege.in This high selectivity is attributed to the rigid conformation imposed by the TIPDS ring, which effectively shields one face of the molecule. This strategy has been successfully applied to the synthesis of various 2-deoxyrhamnosides. nih.govsonaricollege.in

| Donor | Acceptor | Product | Yield (%) | α:β Ratio |

| 3,4-O-TIPDS-protected rhamnal | Various C-nucleophiles | α-C-Glycoside | Good | Complete α-selectivity nih.govsonaricollege.in |

| 3,4-O-TIPDS-protected glucal | Glycosyl acceptor (e.g., 73) | α-Glucoside (74) | High | Exclusive α-selectivity |

Biochemical and Biological Research Roles of 2 Deoxy 3,4 Substituted Carbohydrates

Synthesis and Study of Modified Nucleosides with 2-Deoxy-3,4 Frameworks.

Formation of Fused-Ring Nucleoside Analogues

The synthesis of nucleoside analogues incorporating fused-ring systems represents a significant area of research, aiming to create conformationally restricted molecules with altered biological activities. These modifications often involve the furanose ring of the carbohydrate moiety. By introducing bridges or fused rings, researchers can influence the three-dimensional structure of nucleosides, which in turn can affect their interaction with biological targets such as enzymes and nucleic acids.

Studies have explored the creation of various fused-ring systems, including cyclopropane (B1198618) rings and bicyclic structures, often derived from 2-deoxy carbohydrate precursors. For instance, the addition of difluorocarbene to 2'-deoxy-3',4'-unsaturated nucleosides has yielded fused-ring 2,2-difluorocyclopropane compounds researchgate.netresearchgate.net. These analogues are noted for their conformational rigidity. Similarly, research has focused on 2',4'- and 3',4'-bridged nucleoside analogues, including carbocyclic bridged systems, which have demonstrated antiviral, antitumor, and antibacterial activities researchgate.net. These conformationally locked structures are valuable for probing structure-activity relationships and developing novel therapeutic agents, such as those targeting viral replication nih.govbeilstein-journals.orgacs.org. Modifications at the 2'-position, such as the introduction of substituents or heteroatoms (e.g., sulfur in 1,3-oxathiolane (B1218472) nucleosides), have also been investigated for their impact on antiviral efficacy, including activity against drug-resistant viral strains nih.govbeilstein-journals.org.

Table 1: Fused-Ring Nucleoside Analogues Derived from Modified Carbohydrates

| Type of Fused Ring System / Modification | Parent Nucleoside Class / Precursor | Key Structural Feature | Reported Research Role / Biological Activity | Citation(s) |

| 2,2-Difluorocyclopropane | 2'-deoxy-3',4'-unsaturated nucleosides | Difluoromethylene bridge at C3'-C4' | Conformationally restricted analogues; potential for antiviral/anticancer activity | researchgate.netresearchgate.net |

| Carbocyclic Bridge | Various nucleosides | Bridging C3'-C4' or C2'-C4' | Conformationally locked analogues; antiviral, antitumor activity | researchgate.netacs.org |

| 1,3-Oxathiolane Ring | Carbohydrate precursors | Sulfur at 3' position | Potent antiviral activity (e.g., anti-HIV) | nih.govbeilstein-journals.org |

| Bicyclic [3.1.0]hexane | 2'-deoxy-3',4'-unsaturated nucleosides | Fused cyclopropane ring | Conformationally restricted analogues; enzyme inhibition | researchgate.net |

| 2'-Branched/Substituted | Various nucleosides | Modifications at 2' position | Potential anticancer, antiviral activity; overcome resistance | researchgate.netgoogle.com |

Investigation of Aminocyclitols Bearing this compound Substitutions

Aminocyclitols, which are polyhydroxylated cycloalkanes featuring amino groups, represent a critical class of compounds with significant biological activities. Among these, structures related to 2-deoxystreptamine (B1221613) (2-DOS) are particularly important as they form the central scaffold for many aminoglycoside antibiotics. These antibiotics are vital for combating bacterial infections by interfering with protein synthesis.

Research into aminocyclitols focuses on their synthesis, modification, and their role as building blocks for complex molecules. 2-Deoxystreptamine itself is a "2-deoxy" structure and possesses multiple hydroxyl groups that serve as attachment points for aminosugars in aminoglycosides. Modifications to the aminocyclitol core, or the aminosugars attached to it, are extensively studied to understand structure-activity relationships, develop novel antibiotics, and overcome bacterial resistance mechanisms chim.itnih.govnih.gov. Aminocyclitols also function as glycosidase inhibitors, making them valuable targets for drug development in areas such as diabetes and viral infections researchgate.netresearchgate.net. The ability to create hybrid aminoglycoside structures or mimetics by modifying the aminocyclitol core or its substituents highlights the versatility of these compounds in medicinal chemistry chim.itresearchgate.netjmb.or.kr.

Analytical Chemistry Methodologies for 2 Deoxy 3,4 Substituted Carbohydrates

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the detailed molecular structure of carbohydrates, including the specific arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for carbohydrate structural elucidation, providing atomic-level detail about the molecule's connectivity, stereochemistry, and conformation acs.orgwikipedia.orgnih.gov. For 2-deoxy-3,4-substituted carbohydrates, NMR can identify the specific positions of deoxy and other substituents by analyzing chemical shifts and coupling constants. For instance, the presence and position of a deoxy group at C2 can be inferred from characteristic shifts in the ¹H and ¹³C NMR spectra wikipedia.orgrsc.org. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are vital for establishing through-bond and through-space connectivities, thereby elucidating the sequence of monosaccharide units and the nature of glycosidic linkages acs.orgwikipedia.orgnih.gov. The analysis of coupling constants, particularly trans-glycosidic couplings, can provide insights into the conformational preferences around glycosidic bonds, which are critical for understanding molecular interactions acs.orgnih.gov. Research has shown that NMR can differentiate between various tautomeric forms and anomeric configurations of deoxy sugars rsc.orgcsic.es.

Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying functional groups present in carbohydrates, such as hydroxyl (O-H), carbonyl (C=O), and ether (C-O) linkages, which are abundant in these molecules spectroscopyonline.com. The presence of a deoxy group can influence the vibrational frequencies of adjacent bonds. Advanced techniques like 2D-IR spectroscopy, when applied to labeled carbohydrates (e.g., with azide (B81097) groups), can provide insights into ultrafast structural dynamics and help characterize different sub-populations within a sample, revealing how labeling position affects spectral features chemrxiv.org. IR can also provide diagnostic fingerprints for specific carbohydrate structures spectroscopyonline.comnih.gov.

X-ray Crystallography: X-ray diffraction provides definitive three-dimensional structural information, including bond lengths, bond angles, and molecular packing in the solid state. For carbohydrates, X-ray crystallography can unambiguously confirm relative stereochemistry, anomeric configuration, and the precise arrangement of substituents acs.orgresearchgate.net. Obtaining single crystals of this compound-substituted carbohydrates allows for detailed analysis of their precise molecular geometry and conformation, which can then be correlated with solution-state NMR data acs.orgresearchgate.net. Techniques like microED (electron diffraction) are also emerging as powerful tools for obtaining X-ray-like structural data from microcrystalline samples nih.gov.

Table 1: Representative NMR Chemical Shifts for Carbohydrates

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H | 3.0 – 5.5 | Ring protons typically resonate in this range. Anomeric protons (H-1) are usually found further downfield, around 4.5–5.5 ppm. wikipedia.org |

| ¹³C | 60 – 110 | Carbohydrate ring carbons fall within this broad range. Anomeric carbons (C-1) are typically observed between 90–110 ppm. wikipedia.org |

Chromatographic Separation and Analysis Methods

Chromatographic techniques are essential for separating complex mixtures of carbohydrates and for their quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of carbohydrates. Various modes are employed, including reversed-phase (RP-HPLC), normal-phase (NP-HPLC), and anion-exchange chromatography (AEC). RP-HPLC, often using C18 or HILIC columns, with water/acetonitrile mobile phases, is commonly used for separating monosaccharides and oligosaccharides researchgate.netresearchgate.net. For deoxy sugars, derivatization may be employed to enhance detectability, especially with UV-Vis detectors, or sensitive detectors like Mass Spectrometry (MS) can be used directly researchgate.netnih.govshimadzu.com. AEC, particularly with pulsed amperometric detection (PAD), is effective for separating neutral and charged carbohydrates, including uronic acids researchgate.net. HPLC methods are crucial for determining linkage positions in disaccharides and oligosaccharides, often by analyzing products of controlled degradation nih.gov.

Gas Chromatography (GC): GC is typically used for the analysis of volatile derivatives of carbohydrates, such as trimethylsilyl (B98337) (TMS) ethers csic.espageplace.de. This technique is effective for separating and identifying individual monosaccharide units or smaller oligosaccharides after appropriate derivatization. GC coupled with Mass Spectrometry (GC-MS) is particularly powerful for structural elucidation, as fragmentation patterns of the derivatives can provide detailed structural information csic.espageplace.dechalmers.se. For example, GC-MS has been instrumental in identifying and quantifying deoxypentulose and its tautomers csic.es.

Table 2: Typical HPLC Conditions for Carbohydrate Analysis

| Technique/Mode | Column Type | Mobile Phase Examples | Detection Methods | Key Applications |

| Reversed-Phase (RP-HPLC) | C18, C8, Phenyl, HILIC columns | Water/Acetonitrile gradients, sometimes with additives | RI, UV-Vis (with derivatization), Fluorescence, MS | Separation of monosaccharides, oligosaccharides, and their derivatives. researchgate.netresearchgate.netnih.gov |

| Normal-Phase (NP-HPLC) | Silica, Amino, Cyano, Diol columns | Acetonitrile/Water, Ethanol/Water | RI, UV-Vis (with derivatization) | Separation of derivatized carbohydrates, particularly TMS ethers. researchgate.netpageplace.de |

| Anion-Exchange (AEC) | SAX, PA1, CarboPac™ series | NaOH gradients, Acetate (B1210297) buffers | PAD, MS | Separation of charged carbohydrates (e.g., uronic acids) and neutral sugars. researchgate.net |

| HPLC-MS/MS | Various (e.g., NH2, C18) | Optimized gradients (e.g., Water/Acetonitrile) | MS/MS (e.g., ESI, APCI) | Sensitive and selective quantification and identification, molecular weight and fragmentation analysis. researchgate.netnih.govshimadzu.com |

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight of carbohydrates and for analyzing their fragmentation patterns, which provide structural information.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) MS: These soft ionization techniques are widely used for analyzing intact carbohydrates, often as protonated ([M+H]⁺), deprotonated ([M-H]⁻), or adduct ions ([M+Na]⁺, [M+NH₄]⁺). HPLC coupled with ESI-MS or APCI-MS (LC-MS) allows for sensitive and selective detection and quantification researchgate.netshimadzu.com. Tandem MS (MS/MS) experiments, where selected ions are fragmented, provide detailed structural insights, such as identifying specific monosaccharide units or the positions of substituents, by analyzing characteristic fragment ions researchgate.netnih.govmdpi.com. For example, specific fragments can arise from the cleavage of glycosidic bonds or within the sugar ring.

Matrix-Assisted Laser Desorption/Ionization (MALDI) MS: MALDI is particularly useful for analyzing larger or more complex carbohydrates, including oligosaccharides and polysaccharides, which may be less amenable to ESI or APCI acs.orgnih.gov. MALDI-MS, especially when coupled with high-resolution mass analyzers like FT-ICR (Fourier Transform Ion Cyclotron Resonance), can accurately determine the molecular weight of intact polysaccharides and provide sequence information through fragmentation analysis acs.org. Fragmentation in MALDI-MS can occur via glycosidic bond cleavage (yielding B, Y, Z ions) or cross-ring cleavage (yielding A, X ions), which helps in reconstructing the carbohydrate sequence acs.orgnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned, GC-MS is invaluable for analyzing volatile carbohydrate derivatives. The mass spectra of these derivatives provide molecular weight information and characteristic fragmentation patterns that aid in identifying the specific structure, including stereochemistry and substitution patterns, of the original carbohydrate csic.eschalmers.se.

Table 3: Representative Mass Spectrometry Data

| Analyte/Derivative | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ion(s) (m/z) | Notes |

| 2-Deoxyglucose (2-DG) | Negative ESI | [M-H]⁻: 163 | 85 | Fragment at m/z 85 is a major fragment, useful for MRM transitions. nih.gov |

| 3-Deoxypentulose (TMS derivative) | EI | M⁺: 350 (acyclic); M-15: 335 (cyclic) | Various fragments indicating TMS groups and sugar structure. | Fragmentation patterns help distinguish tautomers and confirm the presence of TMS groups. csic.es |

| Derivatized Carbohydrates (e.g., NMP) | Positive ESI | [M+H]⁺: Varies | 473.0 | Characteristic fragment ion from C2–C3 bond cleavage, useful for qualitative analysis. researchgate.net |

| Polysaccharides (e.g., 64-mer) | MALDI-FT-ICR | [M+Na]⁺: ~9900.573 | Varies (glycosidic cleavage) | High resolution allows accurate mass determination and fragmentation analysis for sequence coverage. acs.org |

| 2,3,4-Trideoxy-2,3,4-trifluoroglucose | ESI-MS | [M+H]⁺: 197.0766 | Varies | Molecular ion corresponds to the trifluorinated glucose structure. acs.org (Implied by structure analysis) |

Compound List

this compound-Substituted Carbohydrates (general class)

2-Deoxyglucose (2-DG)

3-Deoxypentulose

2,3,4-Trideoxy-2,3,4-trifluoroglucose

Pyridylamino-disaccharides

Deoxyaldaric acids

3-Deoxy-2-octulonic acid

Theoretical and Computational Studies of 2 Deoxy 3,4 Substituted Carbohydrates

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structures that 2-deoxy-3,4-substituted carbohydrates adopt. The absence of a substituent at the C2 position significantly impacts their flexibility and the stability of various conformers.

The conformational landscape of these sugars, particularly in pyranose forms, is often dominated by two low-energy chair conformations, ⁴C₁ and ¹C₄. wikipedia.org However, five-membered furanose rings adopt envelope and twist conformations. wikipedia.org Computational studies have performed extensive explorations of the potential energy surface for molecules like 2-deoxy-D-ribose. A comprehensive study identified 668 stable structures for 2-deoxy-D-ribose across its open-chain, furanose, and pyranose configurations. rsc.orgresearchgate.net Of these, 22 were found to have relative energies within 5 kJ mol⁻¹ of the global minimum, indicating a complex conformational equilibrium. rsc.orgresearchgate.net For 2-deoxy-D-ribose, the α-pyranose form is predominantly favored. rsc.org

In more complex systems, such as β-1,4-linked disaccharides like N-acetyllactosamine, conformational behavior is largely dictated by the torsion angles (Φ/Ψ) around the glycosidic linkage. nih.gov These disaccharides predominantly adopt a Φ/Ψ g−/g+ conformation. nih.gov Molecular mechanics calculations have shown that substituting a hydroxyl group with fluorine, for instance at the C3 position, can increase conformational flexibility around the glycosidic bond. nih.gov

A critical aspect of 2-deoxy sugar reactivity involves the conformation of reaction intermediates. The oxocarbenium cation, a putative intermediate in glycosylation reactions, is believed to exist as a mixture of two primary conformers: one with the C5 substituent equatorial (2eq) and another with it in an axial position (2ax). nih.gov Molecular modeling suggests that the 2ax conformer is lower in energy. nih.gov

Table 1: Conformational Analysis of 2-Deoxy-D-Ribose Pyranose Forms

| Anomer | Predominant Ring Conformation | Relative Stability | Key Finding |

|---|---|---|---|

| α-pyranose | ⁴C₁ | Most stable form | The hydroxyl group at the anomeric carbon (C1) favors an axial position. |

| β-pyranose | ¹C₄ | Less stable than α-anomer | The first equatorial disposition of the C1 hydroxyl group appears at a higher relative energy. |

Quantum Chemical Calculations, including Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for accurately predicting the geometries and relative energies of carbohydrate conformers. These methods provide a detailed understanding of the electronic structure that governs molecular properties.

DFT studies have been instrumental in exploring the conformational landscape of 2-deoxy sugars. Functionals such as B3LYP and M06-2X are commonly employed for these investigations. rsc.orgresearchgate.net The M06-2X functional, in particular, has been shown to provide results for carbohydrates that are in good agreement with higher-level MP2 calculations. researchgate.net For geometry optimizations, combining the M06-2X functional with a def2-TZVP basis set offers a good balance of accuracy and computational cost. researchgate.net

Comprehensive DFT analyses of 2-deoxy-D-ribose have revealed its most stable conformations in the gas phase. researchgate.net For the α-pyranose form, the ⁴C₁ conformation is the most stable, while the β-pyranose form prefers the ¹C₄ conformation. These calculations not only predict the lowest energy structures but also quantify the small energy differences between various conformers, which is crucial for understanding their population at equilibrium. rsc.orgresearchgate.net

DFT calculations are also applied to understand reaction mechanisms and selectivity. For example, DFT studies on a saccharosamine donor suggested that the observed α-selectivity in a glycosylation reaction could be due to the tosylate intermediate adopting a β-configuration to minimize steric and electronic repulsions with an axial C3 azide (B81097). mdpi.com Furthermore, DFT is widely used to calculate NMR parameters, such as chemical shifts and coupling constants, which aids in the structural elucidation of complex carbohydrates and their derivatives. nih.govnih.gov

Table 2: DFT Functionals and Basis Sets in Carbohydrate Analysis

| Functional/Method | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | Conformational landscape exploration of 2-deoxy-D-ribose. | rsc.orgresearchgate.net |

| M06-2X | 6-311++G(d,p) | Conformational landscape exploration of 2-deoxy-D-ribose. | rsc.orgresearchgate.net |

| M06-2X | def2-TZVP | Cost-effective geometry optimization for carbohydrate derivatives. | researchgate.net |

| M06-2X-D3 | 6-31+G(d) | Describing hydrogen bonding in disaccharides like cellobiose. | researchgate.net |

Investigation of Stereoelectronic Effects on Reactivity and Conformation

Stereoelectronic effects, which involve the interaction of electron orbitals, are critical in dictating the conformation and reactivity of this compound-substituted carbohydrates. The lack of a C2 substituent profoundly influences these effects, particularly at the anomeric center.

One of the most significant factors in the reactivity of 2-deoxy sugars is the stereoelectronic preference for nucleophilic additions to the intermediate oxocarbenium ion. nih.govmdpi.com Extensive studies have shown that the stereochemical outcome of glycosylation reactions is heavily dependent on these effects. nih.gov The oxocarbenium ion intermediate is thought to exist in two primary chair-like conformations, 2eq and 2ax. nih.gov The 2ax conformer, with the C5 substituent in an axial position, is considered to be lower in energy due to stereoelectronic stabilization provided by the alkoxy groups at C-3 and C-4. nih.gov

However, despite being more stable, the 2ax conformer is less reactive due to steric hindrance from the C-5 substituent. nih.gov Consequently, weak nucleophiles tend to react preferentially with the higher-energy 2eq conformer, leading to the formation of α-glycosides. nih.gov This model highlights a scenario where the reaction outcome is controlled by the relative reactivity of the conformers rather than their relative stability, a concept known as the Curtin-Hammett principle.

The configuration of substituents at other positions, such as C3, also plays a crucial role in directing the stereochemical outcome. mdpi.com The presence of an axial substituent at C3 can lead to unwanted steric or electronic interactions, influencing the conformation of reaction intermediates and thus the final product distribution. mdpi.com In disaccharides, stereoelectronic interactions, along with hydrogen bonds, are the primary forces governing the conformational minima around the glycosidic linkage. nih.gov

Table 3: Summary of Stereoelectronic Effects

| Effect | Description | Impact on 2-Deoxy Sugars |

|---|---|---|

| Oxocarbenium Ion Conformation | The intermediate exists as two conformers (2eq and 2ax). | The 2ax conformer is stabilized by C-3 and C-4 alkoxy groups but is less reactive due to sterics. nih.gov |

| Nucleophilic Addition | Stereochemical outcome depends on the interplay between conformer stability and reactivity. | Weak nucleophiles favor reaction with the more reactive 2eq conformer, yielding α-products. nih.gov |

| C3-Substituent Configuration | The orientation (axial/equatorial) of the C3 substituent influences reaction selectivity. | An axial C3 substituent can introduce steric or electronic interactions that alter the preferred reaction pathway. mdpi.com |

Future Directions and Emerging Research Challenges in 2 Deoxy 3,4 Substituted Carbohydrate Chemistry

Addressing and Improving Stereoselectivity in Glycosylation Reactions.researchgate.netnih.govresearchgate.net

A primary strategy involves the direct synthesis approach, where an activated 2-deoxy-sugar donor reacts with a nucleophilic acceptor. researchgate.netbris.ac.uk The stereoselectivity in these reactions is highly dependent on a multitude of factors, including the nature of the glycosyl donor, the promoter, the solvent, and the protecting groups on both the donor and acceptor. researchgate.netbris.ac.uk For instance, the use of glycosyl halides as donors can lead to varying stereochemical outcomes depending on the halide and the activation conditions. bris.ac.uk While glycosyl bromides and chlorides are often activated under Koenigs-Knorr conditions, glycosyl iodides can participate in SN2-like reactions to afford β-linked products with high selectivity. bris.ac.uk

Another significant approach is the indirect synthesis method, which involves the temporary installation of a participating group at the C-2 position. digitellinc.com This group directs the stereoselective formation of the glycosidic bond, after which it is removed to yield the desired 2-deoxy structure. digitellinc.com While effective in controlling stereochemistry, this multi-step approach can be less efficient due to the additional protection and deprotection steps required. digitellinc.com

Recent innovations have focused on the development of novel reagents and catalysts that can influence the stereochemical outcome without the need for a C-2 participating group. The choice of glycosyl donor and leaving group is critical. For example, the use of 2-SAc (thioacetyl) glycosyl bromide donors has been shown to produce glycosylation products with exclusive β-configuration under modified Koenigs-Knorr conditions. researchgate.net

Furthermore, additives are being employed to modulate the reaction pathway and enhance stereoselectivity. Phenanthroline has been successfully used as an additive in the glycosylation of 2-deoxy glycosyl chlorides, leading to the efficient synthesis of α-2-deoxy glycosides. researchgate.net The nucleophilicity of the glycosyl acceptor has also been identified as a key factor, with less nucleophilic acceptors often leading to higher stereoselectivity. researchgate.net

| Strategy | Description | Key Factors Influencing Stereoselectivity | Example |

|---|---|---|---|

| Direct Synthesis | Direct coupling of an activated 2-deoxy-sugar donor with an acceptor. researchgate.netbris.ac.uk | Glycosyl donor (halide, thioglycoside), promoter, solvent, protecting groups. researchgate.netbris.ac.uk | Use of glycosyl iodides for SN2-like reactions to form β-glycosides. bris.ac.uk |

| Indirect Synthesis | Temporary installation of a participating group at C-2 to direct glycosylation. digitellinc.com | Nature of the temporary directing group and conditions for its removal. digitellinc.com | Use of a C-2 halide or thioether that is later removed. digitellinc.com |

| Novel Donors | Development of new types of glycosyl donors with inherent stereodirecting properties. | Leaving group ability and electronic properties of the donor. | 2-SAc glycosyl bromides for exclusive β-glycosylation. researchgate.net |

| Additives | Use of small molecules to modulate the reaction mechanism. | Structure of the additive and its interaction with reaction intermediates. | Phenanthroline-assisted synthesis of α-2-deoxy glycosides. researchgate.net |

Innovations in Protecting Group Chemistry for Complex Architectures.researchgate.netnih.gov

Protecting groups play a multifaceted role in carbohydrate chemistry, extending beyond simply masking reactive functional groups. researchgate.netnih.gov They profoundly influence the reactivity of the sugar molecule and can be strategically employed to control the stereochemical outcome of glycosylation reactions. researchgate.net In the synthesis of complex 2-deoxy-3,4-substituted carbohydrate architectures, innovations in protecting group chemistry are paramount.

One of the key areas of innovation is the development of participating protecting groups . These groups, typically located at a position neighboring the anomeric center, can form a transient cyclic intermediate that shields one face of the molecule, thereby directing the incoming nucleophile to the opposite face. researchgate.net Ester-based protecting groups are classic examples used to achieve 1,2-trans glycosidic linkages. researchgate.net More recent developments include novel participating groups that can be cleaved under specific and mild conditions, allowing for orthogonal deprotection strategies in the synthesis of complex oligosaccharides. digitellinc.com

Another important strategy involves the use of conformation-constraining protecting groups . These groups, by locking the pyranose ring in a specific conformation, can influence the trajectory of the incoming nucleophile and thus the stereochemical outcome of the glycosylation. researchgate.net For instance, 3,4-O-carbonate protecting groups have been shown to favor the formation of α-glycosides in the synthesis of 2-deoxysugars. researchgate.net Similarly, cyclic silyl (B83357) groups and benzylidene acetals can impose conformational rigidity that directs the stereoselectivity of the reaction. researchgate.net

The concept of remote participation is also gaining traction, where protecting groups at positions C-3, C-4, or C-6 influence the stereochemistry at the anomeric center. nih.gov For example, a (S)-(phenylthiomethyl)benzyl moiety at the O-6 position has been utilized to achieve exclusive α-linkages in the synthesis of 2-deoxyglycosides. researchgate.net This remote participation can be a powerful tool for achieving stereocontrol in the absence of a C-2 participating group.

Recent research has also focused on the development of orthogonally protected building blocks . These are monosaccharide units with a suite of protecting groups that can be removed under different conditions, allowing for the selective unmasking of specific hydroxyl groups for further glycosylation. This strategy is crucial for the convergent synthesis of complex, branched oligosaccharides.

| Protecting Group Strategy | Mechanism of Action | Application in this compound-Substituted Carbohydrate Synthesis | Example |

|---|---|---|---|

| Participating Groups | Formation of a cyclic intermediate to direct the incoming nucleophile. researchgate.net | Achieving 1,2-trans glycosidic linkages. researchgate.net | Dialkyl phosphates at C-2 for 1,2-trans-glycoside synthesis. digitellinc.com |

| Conformation-Constraining Groups | Locking the pyranose ring in a specific conformation to influence nucleophilic attack. researchgate.net | Directing α- or β-selectivity based on the desired conformation. researchgate.net | 3,4-O-carbonate groups for α-selective 2-deoxyglycosylation. researchgate.net |

| Remote Participation | Influence of distal protecting groups (C-3, C-4, C-6) on anomeric stereochemistry. nih.gov | Achieving high stereoselectivity in the absence of a C-2 participating group. researchgate.net | (S)-(phenylthiomethyl)benzyl ether at C-6 for α-selectivity. researchgate.net |

| Orthogonal Protection | Use of multiple protecting groups that can be removed under different conditions. | Convergent synthesis of complex and branched oligosaccharides. | Use of silyl, benzyl (B1604629), and acyl protecting groups in a single building block. |

Development of More Efficient and Selective Deoxy-Sugar Halide Synthesis.researchgate.netresearchgate.net

Glycosyl halides are among the most frequently used donors in glycosylation reactions due to their high reactivity. researchgate.netresearchgate.net However, in the context of 2-deoxy-sugars, their application is often hampered by their inherent instability. researchgate.netresearchgate.net Consequently, the development of more efficient and selective methods for the synthesis of 2-deoxy-sugar halides is a critical area of research.

A significant challenge in the synthesis of 2-deoxyglycosyl halides, particularly bromides and chlorides, is their propensity to decompose, which often necessitates their in situ generation and immediate use in glycosylation reactions. nih.govresearchgate.net Traditional methods for their preparation often involve harsh or acidic conditions that can lead to degradation of the sensitive 2-deoxy-sugar backbone. researchgate.net

To address these stability issues, researchers have developed milder and more efficient synthetic protocols. One notable advancement is the use of trimethylsilyl (B98337) bromide for the synthesis of 2-deoxyglycosyl bromides. digitellinc.comacs.org This method avoids the use of strong acids and aqueous workups, which are often the culprits in the degradation of these sensitive molecules. digitellinc.comacs.org

Another innovative approach involves the use of picolinic esters as precursors to glycosyl halides. rsc.org These stable esters can be activated under mild and neutral conditions using copper (II) halides to generate the corresponding glycosyl chlorides or bromides in high yields. rsc.org This method is particularly advantageous as it allows for the preparation of glycosyl halides with labile protecting groups that would not be stable under more traditional, harsher conditions. rsc.org

The in situ generation of 2-deoxyglycosyl halides from stable precursors like glycals is another widely employed strategy. nih.gov For instance, the reaction of a glycal with HCl can generate the corresponding glycosyl chloride, which can then be immediately used in a glycosylation reaction, often with the aid of an additive like phenanthroline to control stereoselectivity. nih.gov This approach circumvents the need to isolate the unstable halide intermediate.

| Synthetic Method | Reagents | Key Advantages | Applicability |

|---|---|---|---|

| From Glycals | HCl | In situ generation, avoids isolation of unstable intermediates. nih.gov | Preparation of 2-deoxyglycosyl chlorides for immediate use. nih.gov |

| From Glycosyl Acetates/Hemiacetals | Trimethylsilyl bromide | Avoids strong acids and aqueous workups, improving stability. digitellinc.comacs.org | Synthesis of 2-deoxyglycosyl bromides. digitellinc.comacs.org |

| From Picolinic Esters | Copper (II) halides | Mild and neutral conditions, compatible with labile protecting groups. rsc.org | Synthesis of both armed and disarmed glycosyl chlorides and bromides. rsc.org |

| From Trideoxysaccharides | Tf₂O, Et₄NBr | In situ generation for direct use in complex natural product synthesis. researchgate.net | Generation of glycosyl bromides from complex oligosaccharide precursors. researchgate.net |

Exploration of Novel Catalytic Systems for Challenging Transformations.researchgate.netnih.gov

The development of novel catalytic systems is at the forefront of addressing the challenges associated with the synthesis of this compound-substituted carbohydrates. These catalysts offer the potential for milder reaction conditions, higher stereoselectivity, and greater functional group tolerance compared to traditional stoichiometric promoters. Research in this area is broadly categorized into transition metal catalysis and organocatalysis.

Transition metal catalysis has emerged as a powerful tool for a variety of transformations in carbohydrate chemistry. researchgate.netresearchgate.net Gold catalysts, for instance, have been shown to be highly effective in promoting glycosylation reactions with a range of glycosyl donors, including those with novel leaving groups designed for mild activation. bris.ac.uk Palladium catalysis has also been successfully employed, particularly in the stereospecific synthesis of 2-deoxy-O-glycosides through SN2-like mechanisms. rsc.org Iron catalysis offers a more economical and environmentally friendly alternative, with iron(III) chloride being used for the stereoselective synthesis of 2-deoxy glycosides from 3,4-O-carbonate protected glycals. researchgate.net

Organocatalysis represents another rapidly evolving area, providing metal-free alternatives for promoting glycosylation and other transformations. nih.govresearchgate.net Chiral Brønsted acids have been utilized to catalyze stereoselective glycosylations, where the chirality of the catalyst can influence the anomeric outcome. nih.gov Thiourea-based catalysts have also proven effective, particularly macrocyclic bis-thioureas, which can activate glycosyl chlorides for β-selective glycosylation reactions. nih.gov Furthermore, small organic molecules like phenanthroline and its derivatives have been developed as efficient and stereoselective catalysts for the formation of α-1,2-cis-glycosidic linkages. digitellinc.com These organocatalytic systems often operate under mild conditions and offer a high degree of operational simplicity. nih.gov

The exploration of these novel catalytic systems is not limited to glycosylation. They are also being investigated for other challenging transformations in 2-deoxy sugar chemistry, such as regioselective deoxygenation and the introduction of other functional groups. The careful design of ligands for transition metal catalysts and the development of new organocatalytic motifs are expected to lead to even more efficient and selective methods for the synthesis of complex this compound-substituted carbohydrate structures.

| Catalytic System | Type | Application in this compound-Substituted Carbohydrate Chemistry | Example |

|---|---|---|---|

| Gold Catalysis | Transition Metal | Stereoselective glycosylation with novel leaving groups. bris.ac.uk | Gold-catalyzed SN2 glycosylation for the synthesis of 2-azido-2-deoxyglycosides. bris.ac.uk |

| Palladium Catalysis | Transition Metal | Stereospecific synthesis of 2-deoxy-O-glycosides. rsc.org | Pd-Xantphos catalyzed glycosylation with phenolic nucleophiles. acs.org |

| Iron Catalysis | Transition Metal | Economical and environmentally friendly α-stereoselective 2-deoxy glycosylation. researchgate.net | Fe-catalyzed glycosylation using 3,4-O-carbonate glycals. researchgate.net |

| Thiourea (B124793) Derivatives | Organocatalyst | β-selective glycosylation reactions. nih.gov | Macrocyclic bis-thiourea catalyzed activation of glycosyl chlorides. nih.gov |

| Phenanthrolines | Organocatalyst | Stereoselective formation of α-1,2-cis-glycosidic linkages. digitellinc.com | Phenanthroline-catalyzed activation of 2-deoxy-2-fluoro glycosyl halides. digitellinc.com |

Expanded Applications in Glycoscience and Chemical Biology Research.researchgate.netresearchgate.netacs.orgresearchgate.netnih.gov

The development of robust synthetic methods for this compound-substituted carbohydrates has significantly expanded their application as sophisticated tools in glycoscience and chemical biology. These molecules, both as standalone structures and as components of larger glycoconjugates, are instrumental in elucidating the complex roles of carbohydrates in biological systems.

One of the most significant applications of synthetic this compound-substituted carbohydrates is as biological probes . By systematically replacing hydroxyl groups with hydrogen atoms at specific positions, researchers can investigate the importance of these hydroxyls in molecular recognition events, such as carbohydrate-protein interactions. rsc.org For example, 4-deoxy analogues of N-acetyl-D-glucosamine have been synthesized and used to study their effects on glycoconjugate biosynthesis, providing insights into the structural requirements of the enzymes involved. Similarly, 2-deoxy mucin-type O-glycan analogues have been prepared to serve as probes to further the understanding of the biological roles of these complex molecules. nih.gov